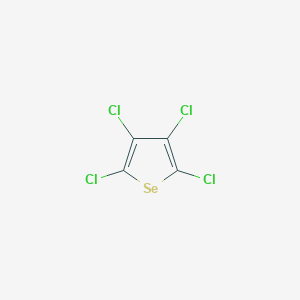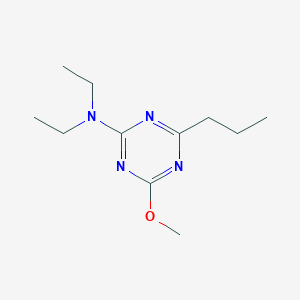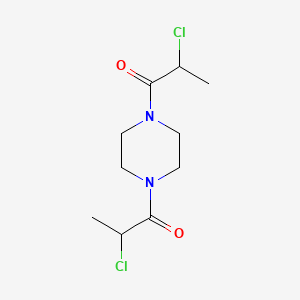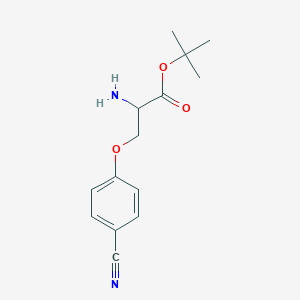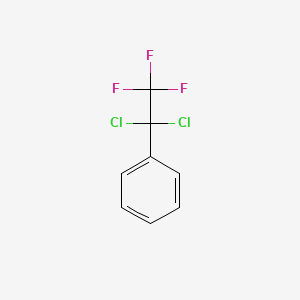
1,1-Dichloro-2,2,2-trifluoro-1-phenylethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-2,2,2-trifluoro-1-phenylethane is an organic compound with the molecular formula C8H5Cl2F3 It is a halogenated derivative of phenylethane, characterized by the presence of both chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dichloro-2,2,2-trifluoro-1-phenylethane can be synthesized through the halogenation of 1-phenylethane. The process involves the introduction of chlorine and fluorine atoms into the phenylethane structure. One common method is the reaction of 1-phenylethane with chlorine gas and hydrogen fluoride under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation reactions. The process is carried out in specialized reactors designed to handle the corrosive nature of chlorine and hydrogen fluoride. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity. The final product is purified through distillation and other separation techniques to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloro-2,2,2-trifluoro-1-phenylethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form this compound derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidation can lead to the formation of phenylethane derivatives with additional oxygen-containing functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide for hydroxyl substitution and ammonia for amino substitution. These reactions are typically carried out in polar solvents, such as water or ethanol, at elevated temperatures.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used to achieve reduction. The reactions are conducted in anhydrous solvents, such as ether or tetrahydrofuran, under inert atmosphere conditions.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are employed. These reactions are performed in acidic or basic media, depending on the desired oxidation state.
Major Products Formed
Substitution Reactions: Products include 1-hydroxy-2,2,2-trifluoro-1-phenylethane and 1-amino-2,2,2-trifluoro-1-phenylethane.
Reduction Reactions: Products include partially or fully dehalogenated phenylethane derivatives.
Oxidation Reactions: Products include phenylethane derivatives with ketone or carboxylic acid functional groups.
Aplicaciones Científicas De Investigación
1,1-Dichloro-2,2,2-trifluoro-1-phenylethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various halogenated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1,1-dichloro-2,2,2-trifluoro-1-phenylethane involves its interaction with molecular targets, such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2-Trichloro-1,2,2-trifluoroethane: This compound has a similar structure but with an additional chlorine atom.
2,2-Dichloro-1,1,1-trifluoroethane: This compound has a similar structure but lacks the phenyl group.
1,1,1-Trichloro-2,2,2-trifluoroethane: This compound has a similar structure but with three chlorine atoms and no phenyl group.
Uniqueness
1,1-Dichloro-2,2,2-trifluoro-1-phenylethane is unique due to the presence of both chlorine and fluorine atoms on a phenylethane backbone. This combination of halogens and the phenyl group imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations.
Propiedades
IUPAC Name |
(1,1-dichloro-2,2,2-trifluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c9-7(10,8(11,12)13)6-4-2-1-3-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGJIIDFWDVVQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334373 |
Source


|
| Record name | Benzene, (1,1-dichloro-2,2,2-trifluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309-10-4 |
Source


|
| Record name | Benzene, (1,1-dichloro-2,2,2-trifluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,2'-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol](/img/structure/B14745473.png)

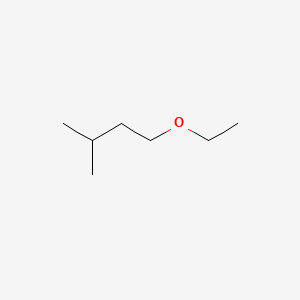

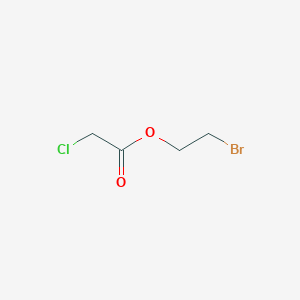
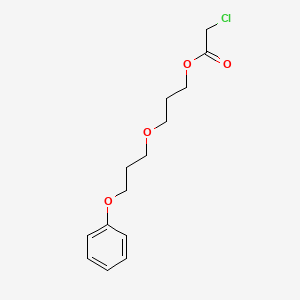

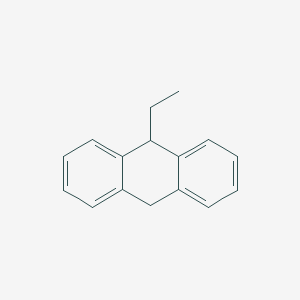
![3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate](/img/structure/B14745513.png)
![[(3S,5R,6R,8S,13R,14S,17R)-6-chloro-5,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14745520.png)
